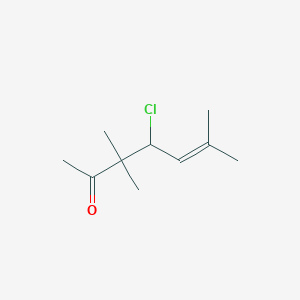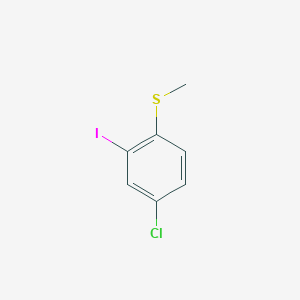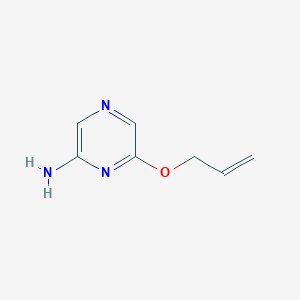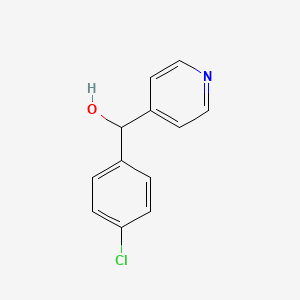
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile
描述
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a methyl group, a nitrophenyl group, and a carbonitrile group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile typically involves the reaction of 5-amino-1-methyl-3-phenylpyrazole with the corresponding aldehyde and its derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and bases like triethylamine (Et₃N) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-amino-1-methyl-3-phenylpyrazole: Lacks the nitrophenyl and carbonitrile groups.
5-amino-1-methyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
属性
分子式 |
C11H9N5O2 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N5O2/c1-15-11(13)9(6-12)10(14-15)7-2-4-8(5-3-7)16(17)18/h2-5H,13H2,1H3 |
InChI 键 |
XNXJVRWMOBQKKT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
